molecular formula C13H19NO3 B1528823 Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate CAS No. 1488609-79-5

Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate

Cat. No. B1528823
M. Wt: 237.29 g/mol
InChI Key: YCMMHCCXFRHQPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate, or ECMMO, is a synthetic compound used in a variety of scientific research applications. It is a monocyclic ether compound with a cyclopentylmethyl group attached to the oxazole ring. ECMMO has several unique properties that make it an attractive compound for scientific research, including its low toxicity, low reactivity, and high solubility in a variety of solvents.

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate serves as a versatile compound in organic synthesis, particularly in the formation of complex heterocyclic structures. For instance, it has been utilized in phosphine-catalyzed [4 + 2] annulation reactions, yielding highly functionalized tetrahydropyridines with excellent regioselectivity and diastereoselectivities (Zhu, Lan, & Kwon, 2003). This process highlights its role in constructing intricate molecular architectures crucial for developing pharmaceuticals and materials.

Fluorescent Probes and Detection Applications

The compound has been explored for its potential in creating fluorescent probes for detecting biological molecules. A study designed and synthesized a colorimetric and ratiometric fluorescent probe using a derivative of this compound, which demonstrated high sensitivity and selectivity for detecting biothiols in physiological media (Wang et al., 2017). This application is significant in analytical chemistry and diagnostics, providing tools for understanding biological processes and diseases.

Antimicrobial and Biological Activities

Modifications of the ethyl 2-amino-4-methylthiazole-5-carboxylate, a related derivative, have shown antimicrobial activities against various bacterial and fungal strains, suggesting that structural analogs of Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate could possess similar properties (Desai, Bhatt, & Joshi, 2019). The synthesis and biological evaluation of such derivatives are crucial for discovering new antimicrobial agents.

Material Science and Polymer Modification

In material science, derivatives of Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate can be used to modify polymers, such as poly(2-oxazoline)s, to control their properties like cloud point and glass transition temperatures. This tunability is achieved through post-polymerization modification reactions, demonstrating the compound's utility in developing advanced materials with tailored properties (Sehlinger et al., 2015).

properties

IUPAC Name

ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-3-16-13(15)12-9(2)14-11(17-12)8-10-6-4-5-7-10/h10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMMHCCXFRHQPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)CC2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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